N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide
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Overview
Description
N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide is a chemical compound with the molecular formula C16H15NOS. It consists of 34 atoms: 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is part of the thioxanthene family, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide typically involves the reaction of thioxanthene derivatives with ethyl formamide under specific conditions. The process may include steps such as:
Formation of Thioxanthene Derivatives: This can be achieved through the oxidation of thioxanthene using reagents like hydrogen peroxide or other oxidizing agents.
Reaction with Ethyl Formamide: The thioxanthene derivative is then reacted with ethyl formamide in the presence of a catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds.
Scientific Research Applications
N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: A parent compound with similar structural features.
Thioxanthone: Another related compound with distinct chemical properties.
Thioxanthene Derivatives: Various derivatives with different functional groups.
Uniqueness
N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide is unique due to its specific structural configuration and the presence of the formamide group, which imparts distinct chemical and biological properties compared to other thioxanthene derivatives.
Properties
CAS No. |
55286-85-6 |
---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[2-(9H-thioxanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C16H15NOS/c18-11-17-10-9-12-13-5-1-3-7-15(13)19-16-8-4-2-6-14(12)16/h1-8,11-12H,9-10H2,(H,17,18) |
InChI Key |
VIWIOFDVXQGTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CCNC=O |
Origin of Product |
United States |
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